5-Ethyluracil
Overview
Description
5-Ethyluracil is a chemical compound belonging to the uracil family, which is a group of pyrimidine derivatives. Uracil derivatives are known for their significance in biological systems and chemical synthesis.
Synthesis Analysis
- The synthesis of 5-ethyluracil derivatives has been explored in various studies. For example, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was reported, showcasing the synthesis process of related uracil derivatives (Achutha et al., 2017).
Molecular Structure Analysis
- The crystal structure of 5-ethyl-6-methyluracil, a closely related compound, was determined, revealing insights into the bond distances, angles, and non-planar nature of the pyrimidine ring, which are crucial for understanding the structural aspects of 5-ethyluracil (Reeke & Marsh, 1966).
Chemical Reactions and Properties
- Studies on the chemical reactions of uracil derivatives provide insights into their behavior. For instance, the reaction of ethylene oxide with uridine derivatives, including 5-ethyluracil analogs, has been investigated, shedding light on the alkylation process and its impact on the compound's properties (Ukita, Okuyama, & Hayatsu, 1963).
Physical Properties Analysis
- The physical properties of 5-ethyluracil derivatives can be inferred from studies on similar compounds. For example, the preparation and characterization of ethylcellulose microspheres containing 5-fluorouracil provide insights into the physical characteristics such as size, surface properties, and drug content, relevant to 5-ethyluracil (Zinutti, Kedzierewicz, Hoffman, & Maincent, 1994).
Chemical Properties Analysis
- The chemical properties of 5-ethyluracil can be understood from studies on its analogs. Research on the chemical synthesis and properties of 5-fluorouracil and its derivatives reveals the compound's reactivity, stability, and interaction with other chemical entities (Xiong et al., 2009).
Scientific Research Applications
Pharmaceutical Industry
- Summary of Application : 5-Ethyluracil is used as an intermediate in the synthesis of various drugs, such as antiviral, antitumor, and antibacterial agents .
- Methods of Application : The compound can be synthesized through various methods, including the reaction of ethyl malonyl chloride with urea or ethyl carbamoyl chloride with malonic acid . Another method involves the reaction of ethyl acetoacetate with urea in the presence of a strong base .
- Results or Outcomes : The compound has been reported to have anti-inflammatory and immunomodulatory properties, making it a potential therapeutic agent for treating autoimmune diseases .
Chemical Industry
- Summary of Application : 5-Ethyluracil is used in the preparation of pyrimidine nucleosides, which are essential components of DNA and RNA .
- Methods of Application : The compound can be obtained by the reduction of 5-ethyl-2,4-dioxopyrimidine using a reducing agent such as sodium borohydride .
- Results or Outcomes : The compound has properties that make it stable and non-toxic, and it can be synthesized through various methods .
Epigenetic Research
- Summary of Application : 5-Ethyluracil has been used in the study of epigenetic modifications. It has been incorporated into DNA and its effect on transcription with bacterial RNA polymerase has been studied .
- Methods of Application : The modified 5-Ethyluracil nucleotides were used as substrates for PCR synthesis of modified DNA templates . These templates were then used for the study of transcription with bacterial RNA polymerase .
- Results or Outcomes : The most notable effects included pronounced stimulation of transcription from 5-ethyluracil-bearing templates (200% transcription yield compared to natural thymine) and an enhancing effect of 5-acetylcytosine versus inhibiting effect of 5-acetyluracil .
Agrochemical Industry
- Summary of Application : 5-Ethyluracil can be used in the synthesis of various agrochemicals .
- Methods of Application : The specific methods of application in the agrochemical industry can vary widely depending on the specific agrochemical being synthesized .
- Results or Outcomes : The outcomes can also vary widely, but the use of 5-Ethyluracil can often result in more effective or efficient agrochemicals .
Synthesis of Fluoro-Ethylarabinouridine Derivative
- Summary of Application : 5-Ethyluracil has been used in the beta-stereoselective synthesis of a 2’-fluoro-5-ethylarabinouridine derivative .
- Methods of Application : A suspension of 5-ethyluracil, hexamethyldisilazane, ammonium sulfate, and CH3CN is stirred at reflux for 3 hours .
- Results or Outcomes : The outcome of this process is the synthesis of 2,4-bis-O-(trimethylsilyl)-5-ethyluracil .
Study of Small Interfering RNA Duplexes
- Summary of Application : 5-Ethyluracil has been used in the synthesis and study of small interfering RNA duplexes .
- Methods of Application : Oligoribonucleotides carrying 5-ethyluridine units were prepared using solid-phase phosphoramidite chemistry .
- Results or Outcomes : The introduction of the tert-butyldimethylsilyl group at the 2’-OH position proceeded in good yield and very high 2’-regioselectivity .
Future Directions
5-Ethyluracil has several applications in the pharmaceutical and chemical industries. It is used as an intermediate in the synthesis of various drugs, such as antiviral, antitumor, and antibacterial agents . The compound is also used in the preparation of pyrimidine nucleosides, which are essential components of DNA and RNA . Additionally, 5-Ethyluracil has been reported to have anti-inflammatory and immunomodulatory properties, making it a potential therapeutic agent for treating autoimmune diseases . As research continues, the potential therapeutic applications of 5-Ethyluracil may become even more apparent, making it an exciting area of study for scientists and researchers .
properties
IUPAC Name |
5-ethyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIULBJJKFDJPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194959 | |
Record name | 5-Ethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyluracil | |
CAS RN |
4212-49-1 | |
Record name | 5-Ethyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4212-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Ethyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.